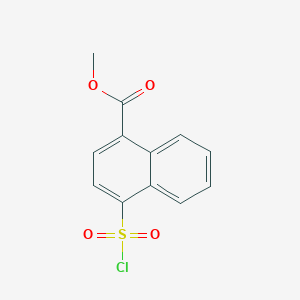

Methyl 4-(chlorosulfonyl)-1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(chlorosulfonyl)-1-naphthoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorosulfonyl group attached to the naphthalene ring, which imparts unique chemical properties to the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)-1-naphthoate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 1-naphthoate. The reaction typically uses chlorosulfonic acid as the sulfonating agent. The process involves heating methyl 1-naphthoate with chlorosulfonic acid, resulting in the substitution of a hydrogen atom on the naphthalene ring with a chlorosulfonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(chlorosulfonyl)-1-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-(chlorosulfonyl)-1-naphthoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its reactivity, primarily due to the chlorosulfonyl group, enables it to participate in diverse chemical reactions, facilitating the formation of more complex structures. This characteristic makes it valuable in the production of pharmaceuticals and dyes.

Reactivity and Derivative Formation

The chlorosulfonyl group enhances the electrophilic nature of the compound, allowing it to engage in nucleophilic substitution reactions. This property is exploited to create derivatives that can be further modified for specific applications, including anticancer drugs .

Medicinal Chemistry

Potential Anticancer Applications

Research indicates that compounds related to this compound exhibit significant biological activity, particularly in inhibiting proteins associated with cancer progression. For instance, studies have shown that derivatives can inhibit Mcl-1, a protein involved in cancer cell survival . The ability to design inhibitors targeting specific biological pathways positions this compound as a promising lead in developing new anticancer agents.

Structure-Based Drug Design

Recent studies have employed structure-based drug design methodologies to optimize compounds derived from this compound. By utilizing molecular modeling techniques, researchers aim to enhance binding affinity and specificity towards target proteins such as Mcl-1. This approach allows for the identification of structural modifications that could improve therapeutic efficacy .

Case Study 1: Inhibition of Mcl-1

A significant study utilized this compound derivatives to explore their inhibitory effects on Mcl-1. The research highlighted the compound's potential to bind effectively to the protein's active site, leading to reduced cancer cell viability. The findings suggest that further optimization of these derivatives could yield potent anticancer therapeutics .

Case Study 2: Synthesis of Novel Derivatives

Another investigation focused on synthesizing novel derivatives from this compound through regioselective chlorosulfonylation processes. The study demonstrated that these derivatives could be accessed via simple synthetic routes and exhibited promising biological activities, including anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of methyl 4-(chlorosulfonyl)-1-naphthoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine or hydroxyl groups. This property is exploited in various chemical syntheses and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(chlorosulfonyl)methylbenzoate: Similar in structure but with a benzoate core instead of a naphthalene ring.

4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group attached to a benzoic acid core.

Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features

Uniqueness

Methyl 4-(chlorosulfonyl)-1-naphthoate is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to benzoate or other aromatic systems. This uniqueness makes it valuable in specific synthetic applications where the naphthalene ring’s properties are advantageous.

Activité Biologique

Methyl 4-(chlorosulfonyl)-1-naphthoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into its biological activity, mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety substituted at the 4-position with a chlorosulfonyl group and a methyl ester. Its molecular formula is C11H9ClO3S, with a molar mass of approximately 284.72 g/mol. The unique structure enhances its reactivity, making it a candidate for various biological applications.

Although specific mechanisms of action for this compound are not fully established, research indicates that it may inhibit proteins involved in cancer progression, particularly the Mcl-1 protein, which is associated with cancer cell survival. Compounds similar to this naphthoate derivative have shown promise in disrupting protein-protein interactions critical for cancer cell viability .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the naphthalene core and substituents significantly affect inhibitory potency against Mcl-1. The following table summarizes findings from various studies on related compounds:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 3a | 10.9 | Potent inhibitor of Mcl-1 |

| 3b | 99.0 | Weaker activity compared to 3a |

| 3c | N/A | Structural modifications improved binding affinity |

These data suggest that increasing hydrophobic interactions within the binding pocket enhances inhibitory activity against Mcl-1 .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Inhibition of Mcl-1 : A study utilized structure-based drug design to develop small-molecule inhibitors targeting Mcl-1, revealing that compounds derived from naphthoate scaffolds could effectively bind to the protein's active site, demonstrating selectivity over similar proteins like Bcl-xL .

- Anticancer Potential : Research indicates that derivatives of naphthalene can act as effective anticancer agents by inducing apoptosis in cancer cells through the inhibition of anti-apoptotic proteins like Mcl-1. This mechanism is crucial for developing new therapeutic strategies against various cancers, including acute myeloid leukemia .

- Chemical Reactivity : The chlorosulfonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in chemical transformations to synthesize more complex molecules with potential biological activities .

Propriétés

IUPAC Name |

methyl 4-chlorosulfonylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-7-11(18(13,15)16)9-5-3-2-4-8(9)10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTFARBRKTXYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.